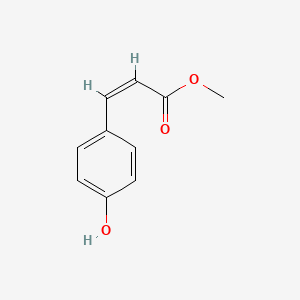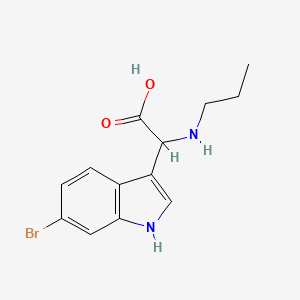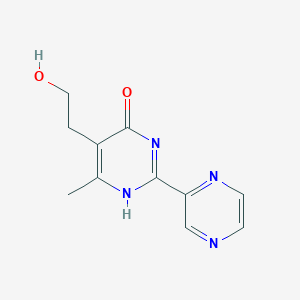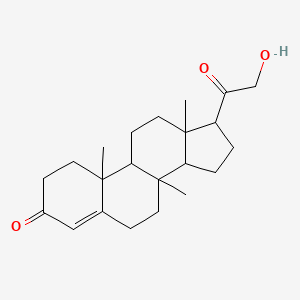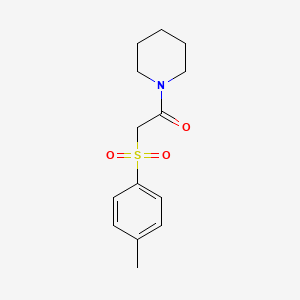![molecular formula C15H14BrNO4S B7884096 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B7884096.png)
4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, two methyl groups, and a sulfonamide group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method includes the bromination of 2,4-dimethylbenzenesulfonamide followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2,5-dimethylbenzenesulfonamide
- 4-Bromo-2,4-dimethylbenzoic acid
- 5-Bromo-2,4-dimethylbenzenesulfonamide
Uniqueness
4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the sulfonamide and benzoic acid functional groups, which provide a combination of properties that can be exploited in various applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Eigenschaften
IUPAC Name |
4-[(5-bromo-2,4-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-9-7-10(2)14(8-13(9)16)22(20,21)17-12-5-3-11(4-6-12)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLDRLTIMAQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-phenylethanoic acid](/img/structure/B7884025.png)
![1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7884052.png)
![ethyl 4-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-3-oxo-1-benzofuran-7-yl]methyl]piperazine-1-carboxylate](/img/structure/B7884055.png)


![(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884077.png)
![(3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884080.png)
![methyl 5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B7884088.png)
![2-methyl-N-{2-[(2-methylquinolin-4-yl)sulfanyl]ethyl}quinolin-4-amine](/img/structure/B7884106.png)
